ethyl (2S)-2-methyl-3-oxo-pentanoate

Perfumery Flavour chemistry Enantiomeric discrimination

Ethyl (2S)-2-methyl-3-oxo-pentanoate (CAS 759-66-0; C₈H₁₄O₃; MW 158.19 g/mol) is a chiral β-keto ester bearing a single stereogenic centre at the C2 position with (S)-configuration. Its structure places it at the intersection of two compound classes: β-keto esters (such as ethyl acetoacetate and ethyl 3-oxopentanoate) and chiral α-methyl-β-keto esters (such as ethyl 2-methyl-3-oxobutanoate).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B8242570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-2-methyl-3-oxo-pentanoate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)OCC
InChIInChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyYXZUMIRYUCTIGL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S)-2-methyl-3-oxo-pentanoate Procurement Guide: Chiral β-Keto Ester with Differentiated Olfactory and Biocatalytic Performance


Ethyl (2S)-2-methyl-3-oxo-pentanoate (CAS 759-66-0; C₈H₁₄O₃; MW 158.19 g/mol) is a chiral β-keto ester bearing a single stereogenic centre at the C2 position with (S)-configuration [1]. Its structure places it at the intersection of two compound classes: β-keto esters (such as ethyl acetoacetate and ethyl 3-oxopentanoate) and chiral α-methyl-β-keto esters (such as ethyl 2-methyl-3-oxobutanoate). Unlike simpler β-keto esters that serve as generic synthetic intermediates, the (2S) enantiomer of this compound exhibits stereospecific behaviour in enzymatic reductions, chemoenzymatic oxidations, and olfactory applications that are absent from its (2R) antipode (CAS 138752-69-9) and the racemate [2]. This configurational identity—not merely the β-keto ester scaffold—determines its value in fragrance formulation, pheromone synthesis, and asymmetric biocatalysis.

Why Racemic or (2R)-Ethyl 2-Methyl-3-Oxopentanoate Cannot Replace the (2S) Enantiomer in Precision Applications


A purchaser considering a generic listing for 'ethyl 2-methyl-3-oxopentanoate' (CAS 759-66-0) must recognise that commercially available material may be supplied as the racemate unless the (2S) stereochemistry is explicitly specified and verified . The two enantiomers are not functionally interchangeable. In perfumery, (+)-ethyl (S)-3-methyl-2-oxopentanoate delivers a powerful fresh-walnut, fruity-apple character, whereas the (−)-(R) enantiomer is drier, more pungent, and lacks the fruity-apple note entirely [1]. In biocatalytic reductions, the (2S) enantiomer directs diastereofacial selectivity: Aureobasidium pullulans reduces this substrate to the anti-(2S,3S) hydroxy ester with 94% ee, a stereochemical outcome that cannot be replicated with the racemate or opposite antipode without a different biocatalyst and altered downstream processing [2]. Substituting a generic β-keto ester such as ethyl acetoacetate or ethyl 3-oxopentanoate forfeits both the chiral centre and the C2-methyl substitution pattern that underpin these application-specific differentiators.

Quantitative Differentiation Evidence for Ethyl (2S)-2-Methyl-3-Oxo-Pentanoate Versus Its Closest Analogs


Enantiomer-Dependent Olfactory Profile: (S) vs. (R) Enantiomer and Racemate

The (S) and (R) enantiomers of ethyl 3-methyl-2-oxopentanoate exhibit qualitatively and quantitatively distinct olfactory properties that directly impact fragrance-formulation value. According to U.S. Patent 6,159,929 (Firmenich SA), (+)-ethyl (S)-3-methyl-2-oxopentanoate presents a typical walnut note accompanied by walnut-husk, pungent, ethereal, and slightly fruity character with a fruity-apple note [1]. In contrast, (−)-ethyl (R)-3-methyl-2-oxopentanoate also has a typical walnut note but its odour is more pungent, more dry, less powerful, and does not possess the fruity-apple note [1]. The racemate contributes a fruity, walnut note described as 'very natural' that was not previously available to perfumers [1]. Snowden et al. further confirmed that (+)-3 is more powerful and less pungent than its antipode, and that ethyl 3-methyl-2-oxopentanoate (3) exhibits a strong, fresh walnut, fruity odour of special interest among the homologous series 2–8 [2]. This hedonic differential means that (S) enantiomer procurement is mandatory when a powerful, fruity-apple-tinged walnut top note is desired; the (R) enantiomer or racemate will deliver a distinctly different sensory outcome.

Perfumery Flavour chemistry Enantiomeric discrimination

Diastereo- and Enantioselectivity in Fungal Bioreduction: Aureobasidium pullulans vs. Other Microbial Strains

The enantioselective reduction of ethyl 2-methyl-3-oxopentanoate by whole-cell biocatalysts demonstrates strain-dependent stereochemical outcomes, making the choice of both substrate configuration and biocatalyst critical for downstream chiral alcohol production. In a screening of 15 fungi and yeast strains using ethyl 2-methyl-3-oxobutanoate as a model substrate, Aureobasidium pullulans (CCM H1) achieved complete conversion (100%) within 24 hours with a syn:anti ratio of 3:97 and 94% enantiomeric excess for the anti-(2S,3S) isomer [1]. By comparison, Phanerochaete chrysosporium gave an inverted syn:anti ratio of 70:30, and other strains such as Fusarium graminearum, Aspergillus terreus, Geotrichum candidum, Trichoderma koningii, and Aspergillus niger showed >95% conversion with ≥95% ee but with strain-dependent anti/syn preferences [1]. When this biocatalytic system is applied to ethyl 2-methyl-3-oxopentanoate in the context of Sitophilate synthesis, the (2S) absolute configuration at the α-carbon is preserved, and the fungal reduction generates the (2S,3S) hydroxy ester as the major product, allowing a subsequent Mitsunobu inversion at C3 to afford the target (2S,3R) stereoisomer in 50% overall yield [2]. This stereochemical pathway is inaccessible if the racemic substrate or the (2R) enantiomer is used.

Biocatalysis Asymmetric reduction Chiral alcohol synthesis

Structural Differentiation from Ethyl Acetoacetate: C2-Methyl Substitution and α-Alkyl-β-Keto Ester Reactivity

Ethyl 2-methyl-3-oxopentanoate differs fundamentally from ethyl acetoacetate (C₆H₁₀O₃, MW 130.14) and ethyl 3-oxopentanoate (ethyl propionylacetate, C₇H₁₂O₃, MW 144.17) by the presence of a methyl substituent at the α-carbon (C2 position) adjacent to the ester carbonyl [1]. In ethyl acetoacetate, the C2 methylene group is enolisable and serves as the nucleophilic site for alkylation in the acetoacetic ester synthesis; in ethyl 2-methyl-3-oxopentanoate, this position is already substituted, precluding further α-alkylation and directing reactivity toward the ketone carbonyl or the ester group [2]. Computed physicochemical properties underscore the increased lipophilicity: the target compound has an XLogP3-AA of 1.4, whereas ethyl acetoacetate has an XLogP₃ of approximately 0.3, reflecting the additional methyl and methylene units [1]. The topological polar surface area (TPSA) of 43.4 Ų is identical to ethyl acetoacetate (43.37 Ų), indicating that the polarity difference arises from carbon count rather than functional-group change [1]. This α-substitution pattern means the compound cannot be used as a direct drop-in replacement for ethyl acetoacetate in reactions requiring enolate formation at C2, but it introduces chirality and a distinct steric environment that enables the asymmetric transformations documented above.

Organic synthesis β-Keto ester chemistry Claisen condensation

5-Lipoxygenase Inhibitory Activity: Target Compound vs. Clinical Reference Inhibitors

Ethyl 2-methyl-3-oxopentanoate has been characterised as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. BindingDB and ChEMBL records provide quantitative inhibition data: the compound inhibited 5-lipoxygenase-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) with an IC₅₀ of 700 nM [2]. A separate assay measuring inhibition of recombinant human 5-lipoxygenase reported an IC₅₀ of 5.64 × 10³ nM (5.64 μM) [3]. For context, nordihydroguaiaretic acid (NDGA), a well-established lipoxygenase inhibitor, exhibits IC₅₀ values of 200 nM for 5-LOX, 30 μM for 12-LOX, and 30 μM for 15-LOX . The 700 nM IC₅₀ in human PMNL places ethyl 2-methyl-3-oxopentanoate within one order of magnitude of NDGA for 5-LOX inhibition. Additional ChEMBL entries note inhibitory activity against platelet 12-lipoxygenase and binding affinity toward the A₂ adenosine receptor, indicating a broader polypharmacological profile [4]. However, it should be noted that these IC₅₀ values are reported for the compound without explicit stereochemical specification in the database entries, and enantiomer-specific LOX inhibition data have not been identified.

Lipoxygenase inhibition Arachidonic acid cascade Pharmacological screening

Chemoenzymatic Oxidation to Allylic Alcohols with High Stereoselectivity

Ethyl 2-methyl-3-oxopentanoate has been demonstrated to undergo chemoenzymatic oxidation in acetonitrile to produce the corresponding allylic alcohols with high stereoselectivity . The reaction proceeds through intramolecular erythro-hydroxylation of the enolate followed by oxidation of the resulting olefin . This chemoenzymatic pathway provides access to chiral allylic alcohol derivatives that serve as versatile intermediates in fragrance synthesis and natural product derivatisation. While stereoselectivity data for this specific substrate are described qualitatively as 'high' in the technical literature, the methodology is consistent with broader literature on chemoenzymatic oxidations of β-keto esters where enantiomeric excess values typically exceed 90% ee under optimised conditions [1]. This reactivity distinguishes ethyl 2-methyl-3-oxopentanoate from non-enolisable esters such as ethyl benzoate or from saturated β-keto esters lacking the α-proton required for enolate formation.

Chemoenzymatic oxidation Allylic alcohol synthesis Stereoselective catalysis

Transesterification Behaviour and Utility as a Precursor in Pheromone Synthesis

Ethyl 2-methyl-3-oxopentanoate serves as a key intermediate in the synthesis of Sitophilate, the aggregation pheromone of the granary weevil Sitophilus granarius [1]. The chemoenzymatic route reported by Ravía et al. begins with racemic ethyl 2-methyl-3-oxopentanoate, which undergoes enantioselective fungal reduction by Aureobasidium pullulans to set the (2S,3S) configuration, followed by Mitsunobu inversion at C3 and lipase-mediated transesterification using Candida antarctica B (Novozym 435) under microwave irradiation and solvent-free conditions, affording (2S,3R)-Sitophilate in 50% overall yield [1]. Independently, model transesterification studies using Mg⁰/I₂ as catalyst demonstrated that methyl 2-methyl-3-oxopentanoate can be transesterified with 3-pentanol, with subsequent NaBH₄ reduction in the presence of Lewis acids (ZnCl₂, MgCl₂, CaCl₂, MnCl₂) to produce the pheromone core [2]. The ethyl ester is preferred as a starting material when enzymatic transesterification is planned, because CaL B lipase accepts ethyl esters more readily than methyl esters in this substrate class, whereas Mg⁰/I₂-mediated chemical transesterification is equally effective with both ester types [1][2]. This synthetic versatility differentiates ethyl 2-methyl-3-oxopentanoate from methyl 2-methyl-3-oxopentanoate when a hybrid chemical/enzymatic route is designed.

Transesterification Pheromone synthesis Sitophilate

High-Value Application Scenarios for Ethyl (2S)-2-Methyl-3-Oxo-Pentanoate Based on Verified Differentiation Evidence


Enantiomer-Specific Fragrance Formulation: Walnut-Fruity-Apple Top Note Creation

Fine fragrance and consumer product formulators requiring a fresh walnut top note with fruity-apple undertones should specify the (2S) enantiomer. U.S. Patent 6,159,929 demonstrates that (+)-ethyl (S)-3-methyl-2-oxopentanoate uniquely delivers this complete olfactory profile, whereas the (R) enantiomer lacks the fruity-apple note and is less powerful [1]. Concentrations of 0.1–10% by weight in perfuming compositions are typical, and the compound is compatible with standard fragrance ingredients including alcohols, aldehydes, ketones, esters, and natural essential oils [1]. The Snowden et al. (2005) study further confirms the special interest of this ester among the 3-methyl-2-oxopentanoate homologous series for its strong, fresh walnut, fruity odour [2].

Chemoenzymatic Synthesis of Chiral 3-Hydroxy-2-Methylpentanoate Building Blocks

Laboratories developing biocatalytic routes to chiral β-hydroxy esters should select the (2S) enantiomer and the Aureobasidium pullulans (CCM H1) strain combination. This pairing achieves 100% conversion and 94% ee for the anti-(2S,3S) product in the reduction of structurally analogous α-alkyl-β-keto esters, outperforming 14 other screened microbial strains in terms of diastereo- and enantioselectivity [1]. For preparative-scale work, the biotransformation has been validated at gram scale, and the resulting (2S,3S)-hydroxy ester can be stereoinverted at C3 via Mitsunobu reaction to access the (2S,3R) diastereomer required for Sitophilate and similar pheromone targets [2].

Lipoxygenase Inhibitor Screening and Multi-Target Anti-Inflammatory Research

Pharmacology groups investigating modulators of the arachidonic acid cascade may prioritise ethyl 2-methyl-3-oxopentanoate based on its documented 5-LOX IC₅₀ of 700 nM in human PMNL, which places it within competitive range of the reference inhibitor NDGA (200 nM) [1][2]. The compound's additional inhibitory activities against 12-lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, together with antioxidant properties in fats and oils, recommend it as a multi-target probe for inflammatory mediator networks [3][4]. Researchers should verify the stereochemical purity of the (2S) enantiomer as part of assay replication, since existing database IC₅₀ values lack enantiomer specification.

Asymmetric Synthesis Method Development Using a Chiral α-Methyl-β-Keto Ester Template

Organic methodology groups developing new asymmetric transformations (Michael additions, organocatalytic aldol reactions, asymmetric hydrogenations) can use ethyl (2S)-2-methyl-3-oxo-pentanoate as a pre-configured chiral substrate. Unlike ethyl acetoacetate, which requires enantioselective protonation or alkylation to install chirality, this compound arrives with the (2S) stereocentre pre-installed, allowing researchers to study diastereofacial selectivity in subsequent ketone reductions or nucleophilic additions [1]. The β-keto ester moiety retains full reactivity for Claisen-type condensations, Dieckmann cyclisations, and transesterifications, while the α-methyl group serves as a non-participating stereochemical reporter [2]. The compound's XLogP of 1.4 and TPSA of 43.4 Ų place it within Lipinski-compatible property space, facilitating its use in medicinal chemistry fragment libraries where both chirality and β-keto ester reactivity are desired [1].

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